molecular formula C12H15FO3 B13667396 Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13667396
M. Wt: 226.24 g/mol
InChI Key: KDWFALJKZZHPJY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro-substituted aromatic ring and a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), Sodium ethoxide (NaOEt)

Major Products Formed:

    Oxidation: 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate

    Reduction: Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanol

    Substitution: Ethyl 3-(3-methoxy-4-methylphenyl)-3-hydroxypropanoate

Scientific Research Applications

Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluoro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(3-chloro-4-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-methoxy-4-methylphenyl)-3-hydroxypropanoate

Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methoxy analogs. This can lead to different biological activities and applications in research and industry.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6,11,14H,3,7H2,1-2H3

InChI Key

KDWFALJKZZHPJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)F)O

Origin of Product

United States

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